1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane
Overview
Description
1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane is a chemical compound with the molecular formula C31H42N4O6S3 and a molecular weight of 662.88 g/mol. It is an impurity of Plerixafor, which is an antagonist of the CXCR4 chemokine receptor. This compound is also known by its IUPAC name, 1,4,8-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetraazacyclotetradecane.
Preparation Methods
The synthesis of 1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane involves the tosylation of 1,4,8,11-tetraazacyclotetradecane. The reaction typically uses tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as triethylamine or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The product is then purified by recrystallization or chromatography.
Chemical Reactions Analysis
1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, including:
Substitution Reactions: The tosyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Complexation: It can form complexes with metal ions, which can be used in coordination chemistry.
Scientific Research Applications
1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: As an impurity of Plerixafor, it is relevant in studies involving the CXCR4 chemokine receptor.
Medicine: It is indirectly related to the development of drugs targeting the CXCR4 receptor, which is involved in various diseases, including cancer and HIV.
Industry: The compound’s ability to form stable complexes makes it useful in industrial applications requiring metal ion sequestration.
Mechanism of Action
The mechanism of action of 1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane involves its ability to bind to metal ions and form stable complexes . This property is utilized in coordination chemistry and in the development of metal-based drugs. The compound’s interaction with the CXCR4 receptor is also of interest in medicinal chemistry.
Comparison with Similar Compounds
1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane can be compared to other similar compounds such as:
1,4,8,11-Tetraazacyclotetradecane: This parent compound lacks the tosyl groups and is used as a macrocyclic ligand in coordination chemistry.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: This derivative has methyl groups instead of tosyl groups and exhibits different chemical properties.
These comparisons highlight the unique properties of this compound, particularly its ability to form stable complexes with metal ions and its relevance in medicinal chemistry.
Properties
IUPAC Name |
1,4,8-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N4O6S3/c1-26-6-12-29(13-7-26)42(36,37)33-21-5-22-35(44(40,41)31-16-10-28(3)11-17-31)25-24-34(20-4-18-32-19-23-33)43(38,39)30-14-8-27(2)9-15-30/h6-17,32H,4-5,18-25H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQXRPMVTPWIED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCNCCN(CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N4O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474903 | |
Record name | 1,4,8,11-Tetraazacyclotetradecane, 1,4,8-tris[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104395-69-9 | |
Record name | 1,4,8,11-Tetraazacyclotetradecane, 1,4,8-tris[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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